cPLA₂ Inhibitor Series: Structural Distinction from Des‑Chloro and Regioisomeric Analogs
In the patent series of isothiazolone cPLA₂ inhibitors, compound 23 (target) incorporates a C‑5 chlorine atom and a 4‑(furan‑2‑yl)benzyl N‑substituent, whereas the des‑chloro analog compound 49 bears a 3‑(furan‑2‑yl)benzyl group and lacks C‑5 halogenation [1]. The commercially available regioisomer 2‑(3‑(furan‑2‑yl)benzyl)isothiazol‑3(2H)‑one (CAS 918107‑99‑0) additionally differs in the position of the furan‑benzyl linkage . Although the patent’s numeric IC₅₀ data for each individual compound are not tabulated in the public document, the explicit inclusion of compound 23 in a series demonstrated to inhibit cPLA₂‑mediated TXB₂ and LTB₄ secretion implies that its substitution pattern was selected for activity, distinguishing it from unsubstituted and regioisomeric comparators [1].
| Evidence Dimension | Structural identity (cPLA₂ inhibitor series) |
|---|---|
| Target Compound Data | R₁ = CH₂‑4‑(furan‑2‑yl)‑phenyl; R₂ = H; R₃ = Cl (compound 23) |
| Comparator Or Baseline | Compound 49: R₁ = CH₂‑3‑(furan‑2‑yl)‑phenyl; R₂ = H; R₃ = H. CAS 918107‑99‑0: 2‑(3‑(furan‑2‑yl)benzyl)‑3(2H)‑one |
| Quantified Difference | Differential substitution pattern (C‑5 chloro vs. unsubstituted; 4‑furan‑2‑yl vs. 3‑furan‑2‑yl benzyl) |
| Conditions | Patent disclosure US20060293374A1, cPLA₂ inhibitor series |
Why This Matters
The unique C‑5 chloro and 4‑(furan‑2‑yl)benzyl pattern is a deliberate design feature in a patent‑protected cPLA₂ inhibitor series; substituting the des‑chloro or regioisomeric analog forfeits the structural rationale for biological activity.
- [1] Beers SA. Substituted isothiazolones. United States Patent Application US20060293374A1, published December 28, 2006. View Source
